molecular formula C18H21NO5S B288357 N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B288357
M. Wt: 363.4 g/mol
InChI Key: PAYDMMYXDIIGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide, also known as TAK-285, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2). HER2 is a protein that is overexpressed in certain types of cancer, such as breast cancer, and plays a critical role in tumor growth and metastasis. TAK-285 has shown promising results in preclinical studies as a potential treatment for HER2-positive cancers.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide works by binding to the ATP-binding site of the HER2 receptor, preventing the activation of downstream signaling pathways that promote tumor growth and survival. This inhibition of HER2 signaling leads to decreased proliferation and increased apoptosis of HER2-positive cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide has also been shown to have other biochemical and physiological effects. For example, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide has been shown to inhibit the activity of the multidrug resistance protein (MRP1), which is involved in drug resistance in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.

Advantages and Limitations for Lab Experiments

One advantage of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide is its high specificity for HER2, which reduces the risk of off-target effects. However, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide. One area of interest is the development of more potent and selective HER2 inhibitors based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide. Another area of interest is the investigation of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, the development of more effective drug delivery systems for N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide may help to overcome its limitations in vivo.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide involves several steps, including the reaction of 2,4-dimethylphenol with ethyl bromoacetate to form ethyl 2,4-dimethylphenylacetate. This intermediate is then reacted with sodium methoxide to form 2,4-dimethylphenol-5-methoxycarbonylmethyl ether. The final product, N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide, is obtained by reacting 2,4-dimethylphenol-5-methoxycarbonylmethyl ether with 3,4-methylenedioxybenzenemethylamine and benzenesulfonyl chloride.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide has been extensively studied in preclinical models of HER2-positive breast cancer. In vitro studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide inhibits the growth of HER2-positive breast cancer cells and induces cell death. In vivo studies in mouse models of breast cancer have demonstrated that N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide significantly reduces tumor growth and metastasis.

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H21NO5S/c1-4-22-17-7-12(2)13(3)8-18(17)25(20,21)19-10-14-5-6-15-16(9-14)24-11-23-15/h5-9,19H,4,10-11H2,1-3H3

InChI Key

PAYDMMYXDIIGOQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.